

IUPAC name for 1-chloro-4-nitro-2-(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzotrifluoride

Cat. No.: B146372

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An In-depth Technical Guide to 1-chloro-4-nitro-2-(trifluoromethyl)benzene

This guide provides a comprehensive overview of 1-chloro-4-nitro-2-(trifluoromethyl)benzene, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and safety considerations. This compound is a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.

Physicochemical Properties

1-chloro-4-nitro-2-(trifluoromethyl)benzene, also known by its synonym **2-Chloro-5-nitrobenzotrifluoride**, is a substituted aromatic compound.^[1] Its physical state can vary from a white or colorless to yellow powder, lump, or clear liquid, depending on the ambient temperature.^{[2][3]} The presence of chloro, nitro, and trifluoromethyl groups on the benzene ring imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis.^[4] It is generally considered insoluble in water but is soluble in apolar organic solvents such as benzene, toluene, and dichloromethane.^[5]

The key quantitative physicochemical data for this compound are summarized in the table below for easy reference.

Property	Value
CAS Number	777-37-7
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂ [2][6]
Molecular Weight	225.55 g/mol [2][6]
Appearance	White or Colorless to Yellow powder, lump, or clear liquid[2][3]
Melting Point	22 °C[2]
Boiling Point	108 °C @ 10 mmHg[2][6] 232 °C @ 760 mmHg[7]
Density	1.527 g/mL at 25 °C[2][6]
Refractive Index	n ₂₀ /D 1.508[2][6]
Flash Point	99 °C (210.2 °F) - closed cup[6]
Solubility	Insoluble in water; Soluble in apolar organic solvents[5]

Synthesis Protocol

A common method for the synthesis of 1-chloro-4-nitro-2-(trifluoromethyl)benzene is through the nitration of 2-chlorobenzotrifluoride. The following protocol is based on a continuous-flow reaction, which offers enhanced control over reaction conditions and impurity profiles.[2][8]

Materials:

- 2-chlorobenzotrifluoride (o-chlorobenzotrifluoride)
- Concentrated sulfuric acid (H₂SO₄)
- Concentrated nitric acid (HNO₃)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)

- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Continuous-flow millireactor system with multiple preheating modules and a cooling module
- Flow pumps
- Liquid-liquid separator
- Rotary evaporator

Methodology:

- Preparation: Add 400 g of 2-chlorobenzotrifluoride to a preheating module. In a separate preheating module, mix concentrated sulfuric acid and concentrated nitric acid.[\[2\]](#)
- Reaction: Introduce the three preheated feedstocks into the reaction module for the nitration reaction. The flow rates are controlled by a flow pump as follows:
 - 2-chlorobenzotrifluoride: 15 mL/min
 - Concentrated sulfuric acid: 18 mL/min
 - Concentrated nitric acid: 11.5 mL/min[\[2\]](#)
- Temperature Control: Maintain the reaction temperature at 60°C and the subsequent cooling module temperature at 25°C.[\[2\]](#)
- Work-up: Collect the reaction solution from the outlet of the cooling module and perform a liquid-liquid separation.[\[2\]](#)
- Extraction: Add 270 mL of dichloromethane to the acid phase to extract the product and combine the organic phases.[\[2\]](#)
- Neutralization and Drying: Wash the combined organic phase with a saturated sodium bicarbonate solution until neutral. Dry the organic layer with anhydrous sodium sulfate.[\[2\]](#)

- Purification: Evaporate the solvent under reduced pressure to obtain the final product, **2-chloro-5-nitrobenzotrifluoride**, as a yellow oil. This process typically yields a product with a purity of over 99%.^[2]

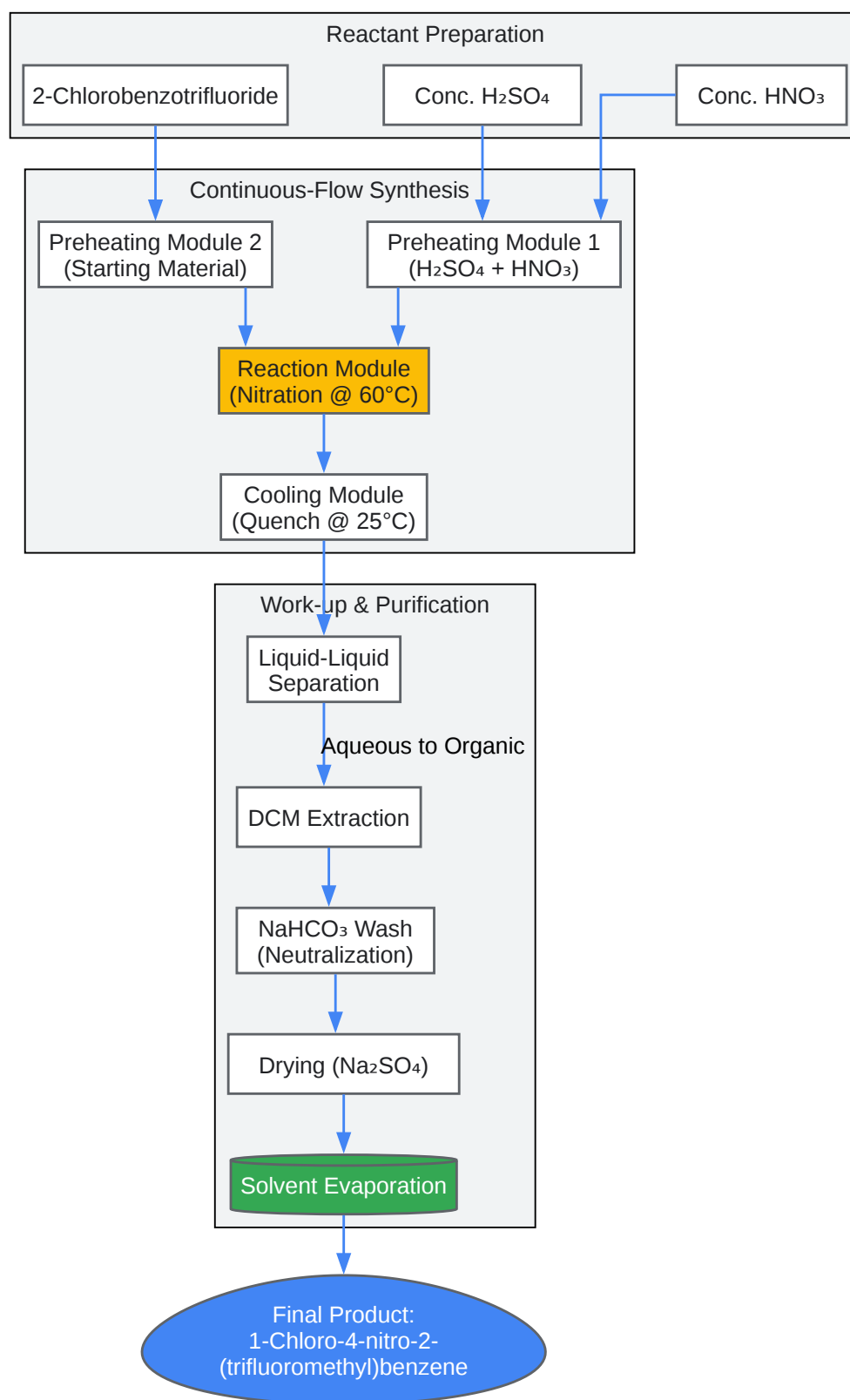
Biological Activity and Safety

While specific signaling pathway interactions for 1-chloro-4-nitro-2-(trifluoromethyl)benzene are not well-documented in publicly available literature, its toxicological profile indicates significant biological effects. It is classified as harmful if swallowed, in contact with skin, or if inhaled.^{[3][9]} It is known to cause skin and serious eye irritation, with the respiratory system being a primary target organ for toxicity.^{[6][8][9]} The trifluoromethyl group is known to enhance the biological activity and lipophilicity of molecules, a feature often exploited in the design of agrochemicals.^[4]

Due to its hazardous nature, strict safety precautions are required when handling this compound. This includes the use of personal protective equipment such as protective goggles, gloves, and a respirator in a well-ventilated area.^[9]

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for 1-chloro-4-nitro-2-(trifluoromethyl)benzene as described in the experimental protocol.



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Continuous-flow synthesis workflow for 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

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